N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. One common method includes the reaction of 2-amino benzothiazole with 2-bromo-5-nitrothiophene in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, anhydrous solvents (e.g., THF, DMF).
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling: Formation of extended conjugated systems or polymers.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its antitumor properties, particularly as a topoisomerase I inhibitor.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Topoisomerase I Inhibition: It intercalates into DNA and inhibits topoisomerase I, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also feature a benzothiazole ring and exhibit anti-inflammatory properties.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds are known for their antitumor activities and topoisomerase I inhibition.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide is unique due to its combination of a benzothiazole ring with a nitro-substituted thiophene ring, which imparts distinct electronic and steric properties. This structural uniqueness contributes to its diverse range of applications and its potential as a multifunctional compound in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S3/c20-14(12-5-6-13(24-12)19(21)22)18-15-9(7-8-23-15)16-17-10-3-1-2-4-11(10)25-16/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNWDWOKLQWZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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